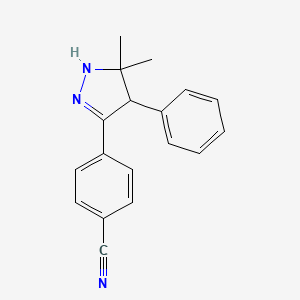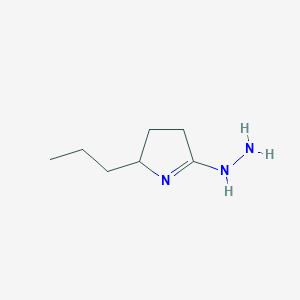
4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a benzonitrile group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often carried out under mild conditions, using solvents such as ethanol or methanol, and may require catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclocondensation reaction to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole ring or the benzonitrile moiety .
Scientific Research Applications
4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: This compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
similar pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylaminoantipyrine: A pyrazole derivative with analgesic and anti-inflammatory properties.
Dipyrone: Another pyrazole derivative used as an analgesic and antipyretic.
Indole Derivatives: Compounds like ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate, which have antiviral activity.
Uniqueness
4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is unique due to its specific structural features, such as the combination of a pyrazole ring with a benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
61147-71-5 |
|---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-(5,5-dimethyl-4-phenyl-1,4-dihydropyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C18H17N3/c1-18(2)16(14-6-4-3-5-7-14)17(20-21-18)15-10-8-13(12-19)9-11-15/h3-11,16,21H,1-2H3 |
InChI Key |
NRVXDZKXBCPVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=NN1)C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Hydroxyethyl)-N'-{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14577872.png)



![4,6-Dimethyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577900.png)
![(3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14577903.png)



![2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14577914.png)


